Cas no 23573-93-5 (methyl 3-piperidin-1-ylpropanoate)
methyl 3-piperidin-1-ylpropanoate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinepropanoicacid, methyl ester
- methyl 3-piperidin-1-ylpropanoate
- 3-Piperidin-1-yl-propionic acid methyl ester
- methyl 3-piperidylpropanoate
- METHYL 3-(PIPERIDIN-1-YL)PROPANOATE
- EU-0034245
- CHEMBL1193000
- CS-0312621
- Propionic acid, 3-(1-piperidyl)-, methyl ester
- MFCD00461067
- Methyl 3-(1-piperidinyl)propanoate #
- DTXSID70340687
- A924226
- METHYL3-(PIPERIDIN-1-YL)PROPANOATE
- BB 0240737
- Methyl 3-(1-piperidinyl)propanoate
- SCHEMBL65134
- SB41433
- FT-0678942
- AKOS000321255
- ANAJGIRVGQSWEN-UHFFFAOYSA-N
- Z53115953
- SR-01000395826
- DS-10634
- 3-(piperidin-1yl)-propionic acid methyl ester
- SR-01000395826-1
- 23573-93-5
- methyl3-piperidin-1-ylpropanoate
- DB-188169
- STK501182
- BBL028633
- AF-936/31256032
- ALBB-004043
-
- MDL: MFCD00461067
- Inchi: 1S/C9H17NO2/c1-12-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3
- InChI Key: ANAJGIRVGQSWEN-UHFFFAOYSA-N
- SMILES: O(C)C(CCN1CCCCC1)=O
Computed Properties
- Exact Mass: 171.12600
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.54000
- LogP: 0.97330
methyl 3-piperidin-1-ylpropanoate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 3-piperidin-1-ylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036070-500mg |
Methyl 3-piperidin-1-ylpropanoate |
23573-93-5 | 500mg |
3072CNY | 2021-05-07 | ||
| Fluorochem | 043193-1g |
Methyl 3-(piperidin-1-yl)propanoate |
23573-93-5 | 97% | 1g |
£307.00 | 2022-02-28 | |
| Fluorochem | 043193-5g |
Methyl 3-(piperidin-1-yl)propanoate |
23573-93-5 | 97% | 5g |
£1021.00 | 2022-02-28 | |
| Fluorochem | 043193-10g |
Methyl 3-(piperidin-1-yl)propanoate |
23573-93-5 | 97% | 10g |
£1633.00 | 2022-02-28 | |
| Chemenu | CM251572-1g |
Methyl 3-(piperidin-1-yl)propanoate |
23573-93-5 | 95% | 1g |
$586 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63490-250mg |
Methyl 3-(piperidin-1-yl)propanoate |
23573-93-5 | 250mg |
¥1762.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63490-1g |
Methyl 3-(piperidin-1-yl)propanoate |
23573-93-5 | 1g |
¥3472.0 | 2021-09-08 | ||
| Chemenu | CM251572-1g |
Methyl 3-(piperidin-1-yl)propanoate |
23573-93-5 | 95% | 1g |
$446 | 2024-07-28 | |
| TRC | M642815-10mg |
methyl 3-piperidin-1-ylpropanoate |
23573-93-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M642815-50mg |
methyl 3-piperidin-1-ylpropanoate |
23573-93-5 | 50mg |
$ 70.00 | 2022-06-03 |
methyl 3-piperidin-1-ylpropanoate Suppliers
methyl 3-piperidin-1-ylpropanoate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on methyl 3-piperidin-1-ylpropanoate
Methyl 3-piperidin-1-ylpropanoate (CAS No. 23573-93-5): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 3-piperidin-1-ylpropanoate, identified by its CAS number 23573-93-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a piperidine moiety linked to a propanoate ester, has garnered attention due to its versatile applications in drug development and synthetic chemistry. The unique structural properties of this molecule make it a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
The piperidin-1-yl group in Methyl 3-piperidin-1-ylpropanoate contributes to its pharmacological potential by enhancing binding affinity to biological targets. Piperidine derivatives are well-documented for their role in modulating neurotransmitter systems, making this compound a promising candidate for further investigation in the treatment of central nervous system disorders. Recent studies have highlighted the importance of piperidine-based scaffolds in the development of novel antipsychotic and antidepressant medications, where the flexibility of the piperidine ring allows for optimal interaction with receptor sites.
In addition to its neurological applications, Methyl 3-piperidin-1-ylpropanoate has shown promise in cardiovascular research. The propanoate ester moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation. Current research is exploring its potential as a precursor in the synthesis of vasodilators and antiarrhythmic agents. The ability of this compound to interact with lipid membranes and ion channels has opened new avenues for treating conditions such as hypertension and angina.
The synthesis of Methyl 3-piperidin-1-ylpropanoate involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the piperidine ring efficiently. These methods not only improve yield but also minimize byproduct formation, making the process more environmentally friendly and scalable for industrial applications. The growing emphasis on green chemistry has spurred innovation in synthetic methodologies, with Methyl 3-piperidin-1-ylpropanoate serving as a model compound for developing sustainable synthetic routes.
Recent advancements in computational chemistry have further enhanced the understanding of Methyl 3-piperidin-1-ylpropanoate's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to various enzymes and receptors with high affinity, suggesting its potential as a lead compound for drug discovery. The integration of machine learning algorithms has enabled researchers to predict binding affinities and optimize molecular structures more efficiently than traditional methods. This synergy between experimental chemistry and computational biology has accelerated the development pipeline for new pharmaceutical agents.
The pharmacokinetic properties of Methyl 3-piperidin-1-ylpropanoate are another area of active investigation. Studies have demonstrated that this compound exhibits favorable metabolic stability, allowing it to persist long enough within the body to exert its therapeutic effects. Additionally, its moderate lipophilicity ensures adequate penetration across biological membranes, which is crucial for drugs targeting intracellular pathways. These characteristics make it an attractive candidate for oral administration, reducing the need for invasive delivery methods.
Future directions in research on Methyl 3-piperidin-1-ylpropanoate include exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Preclinical trials are underway to evaluate its efficacy in treating chronic diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems is key. The results of these trials could pave the way for new treatment paradigms that leverage the unique properties of piperidine derivatives.
The industrial significance of Methyl 3-piperidin-1-ylpropanoate cannot be overstated. Its versatility as a building block in pharmaceutical synthesis makes it indispensable for drug manufacturers seeking innovative solutions. As regulatory pressures continue to drive demand for high-quality active pharmaceutical ingredients (APIs), compounds like this one are poised to play a central role in meeting global healthcare needs. The ongoing development of novel synthetic routes and purification techniques further underscores its importance as a cornerstone material in modern chemical manufacturing.
In conclusion, Methyl 3-piperidin-1-ylpropanoate (CAS No. 23573-93-5) represents a critical component in contemporary chemical and pharmaceutical research. Its structural features, coupled with emerging scientific findings, highlight its potential as a therapeutic agent and synthetic intermediate. As research progresses, this compound is expected to contribute significantly to advancements across multiple domains of medicine and chemistry, solidifying its position as a vital material in the ongoing quest for innovative healthcare solutions.
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